molecular formula C20H18BrN5OS B2398033 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 900334-29-4

7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2398033
CAS No.: 900334-29-4
M. Wt: 456.36
InChI Key: KUPHOTWCIJKHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Bromophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 3-bromophenyl substituent at position 7, a methyl group at position 5, a methylsulfanyl group at position 2, and an N-phenyl carboxamide at position 4.

Properties

IUPAC Name

7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5OS/c1-12-16(18(27)23-15-9-4-3-5-10-15)17(13-7-6-8-14(21)11-13)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPHOTWCIJKHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a mixture of acetylacetone, arylglyoxal hydrate, and aminotriazole in ethanol can be refluxed to yield the desired triazolopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and cell cycle arrest in cancer cells . The exact molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the triazolo[1,5-a]pyrimidine core but differ in substituents, which influence their biological and chemical profiles. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties/Activities
Target Compound Triazolo[1,5-a]pyrimidine 3-Bromophenyl, Methyl, Methylsulfanyl, N-Phenyl carboxamide C21H19BrN6OS 507.39 High lipophilicity (Br); potential hydrogen-bonding (carboxamide)
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-... () Tetrahydro-triazolo[1,5-a]pyrimidine Chloromethyl, 2-Chlorophenyl, Methylsulfanyl, Ethoxycarbonyl C17H18Cl2N4O3S 441.32 Biologically active (exact activity unspecified); stabilized by hydrogen bonding
N'-[7-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide () Triazolo[1,5-a]pyrimidine 4-Methoxyphenyl, Dimethyliminoformamide C15H16N6O 296.33 Electron-donating methoxy group; formamide moiety may reduce metabolic stability

Key Findings:

The methylsulfanyl group, common to both the target compound and , contributes to moderate hydrophobicity.

Structural Stability: Bond lengths and angles in triazolopyrimidine derivatives (e.g., ) are typically within normal ranges, suggesting structural rigidity conducive to bioactivity .

Synthetic and Analytical Methods :

  • Similar compounds are synthesized via nucleophilic substitution or condensation reactions, often characterized by NMR, IR, and mass spectrometry (). Molecular networking () could aid dereplication by comparing MS/MS fragmentation patterns (cosine scores ≥0.8 indicate high similarity) .

Biological Activity

The compound 7-(3-bromophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves multi-step organic reactions. The specific synthetic pathway for our compound may include the formation of the triazole ring followed by functionalization at various positions to introduce bromine and methylsulfanyl groups. The general synthetic approach can be summarized as follows:

  • Formation of Triazole Ring : Utilizing appropriate precursors and reaction conditions to form the triazole core.
  • Bromination : Introducing a bromine atom at the 3-position of the phenyl group.
  • Methylsulfanylation : Adding a methylsulfanyl group at the 2-position.
  • Carboxamide Formation : Finalizing the structure by converting suitable intermediates into carboxamide derivatives.

The biological activity of triazolopyrimidines often derives from their ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For instance:

  • Inhibition of Kinases : Many compounds in this class have been shown to inhibit kinases that play critical roles in tumor cell proliferation and survival.
  • Antimicrobial Activity : Some derivatives exhibit activity against specific pathogens by interfering with their metabolic processes.

Anticancer Activity

Recent studies have indicated that triazolopyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to block cell cycle progression, leading to apoptosis in tumor cells. For example, a related compound demonstrated significant cytotoxicity against melanoma and lung cancer cell lines with an average growth inhibition (GI) value of 28.73 .
  • Case Study : In vitro studies revealed that certain triazolopyrimidine analogs showed potent activity against human cancer cell lines such as MDA-MB-435 (melanoma) and NCI-H522 (lung cancer), indicating their potential as anticancer agents .

Antimicrobial Activity

Triazolopyrimidines also exhibit promising antimicrobial properties:

  • Selectivity Against Pathogens : Research has shown that these compounds can selectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, with effective concentrations (EC50) in the nanomolar range .
CompoundEC50 (nM)Target Pathogen
GNF670220T. cruzi
Compound X80T. cruzi

Summary of Findings

The biological activity of This compound suggests it holds significant promise as both an anticancer and antimicrobial agent. The compound's ability to induce apoptosis in cancer cells and inhibit pathogen growth highlights its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.